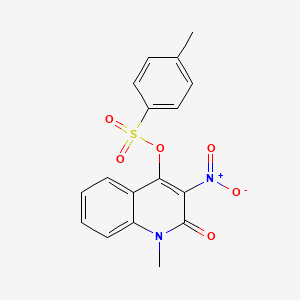
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate
Overview
Description
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with toluene-4-sulfonic acid. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction yields the desired ester compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct chemical and biological properties.
Scientific Research Applications
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: An organic compound with similar nitro and toluene groups but lacks the quinoline structure.
Toluene-4-sulfonic acid monohydrate: A simpler sulfonic acid derivative without the quinoline ester group.
Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester: Another ester derivative with different functional groups.
Uniqueness
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its combination of quinoline, nitro, and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
921214-44-0 |
|---|---|
Molecular Formula |
C17H14N2O6S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O6S/c1-11-7-9-12(10-8-11)26(23,24)25-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
InChI Key |
WMKMLIILSJQFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
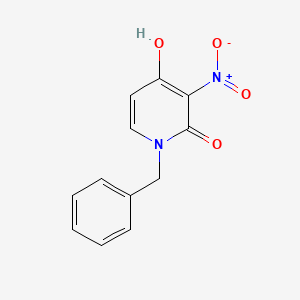
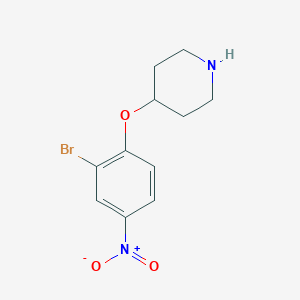
![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)
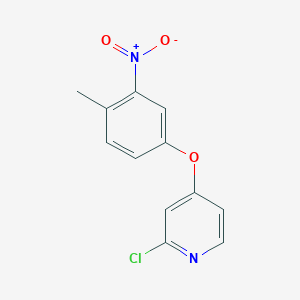
![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)
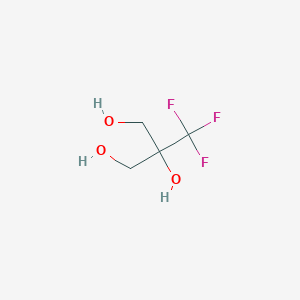
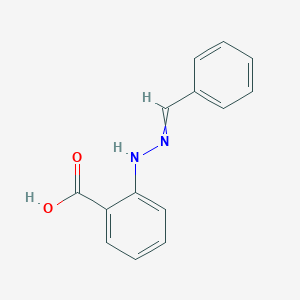

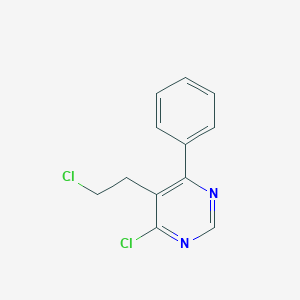
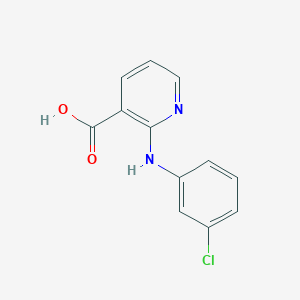
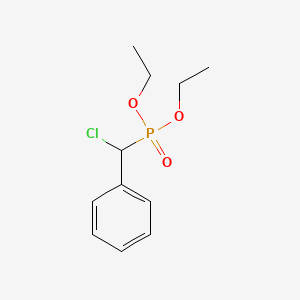
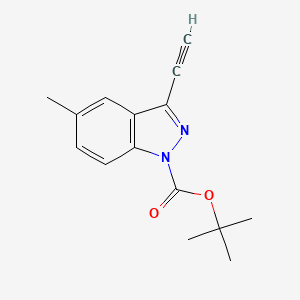
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
